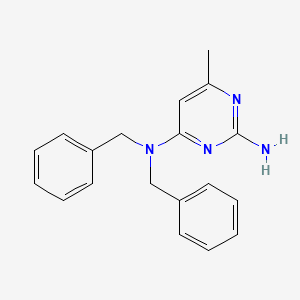

N4,N4-dibenzyl-6-methylpyrimidine-2,4-diamine

Description

N4,N4-Dibenzyl-6-methylpyrimidine-2,4-diamine (CAS: 1870667-49-4) is a pyrimidine derivative featuring two benzyl groups at the N4 positions and a methyl group at the 6-position. Its molecular formula is C₁₉H₂₀N₄, with a molecular weight of 304.40 g/mol . The compound is utilized in chemical synthesis, particularly as a building block for drug discovery, owing to its modular structure that allows further functionalization.

Properties

IUPAC Name |

4-N,4-N-dibenzyl-6-methylpyrimidine-2,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4/c1-15-12-18(22-19(20)21-15)23(13-16-8-4-2-5-9-16)14-17-10-6-3-7-11-17/h2-12H,13-14H2,1H3,(H2,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSMAPFPKBROEBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N)N(CC2=CC=CC=C2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4,N4-dibenzyl-6-methylpyrimidine-2,4-diamine typically involves the reaction of 6-methylpyrimidine-2,4-diamine with benzyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) or sodium hydride (NaH). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, leading to the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The purification of the product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N4,N4-dibenzyl-6-methylpyrimidine-2,4-diamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Benzyl halides in the presence of a base like potassium carbonate.

Major Products Formed

Oxidation: Formation of N4,N4-dibenzyl-6-methylpyrimidine-2,4-dione.

Reduction: Formation of this compound derivatives.

Substitution: Formation of various substituted pyrimidine derivatives depending on the substituent used.

Scientific Research Applications

Chemical Synthesis

N4,N4-dibenzyl-6-methylpyrimidine-2,4-diamine serves as a versatile intermediate in organic synthesis. The compound can undergo various chemical reactions, including:

- Oxidation : It can be oxidized to form N4,N4-dibenzyl-6-methylpyrimidine-2,4-dione using agents like potassium permanganate or hydrogen peroxide.

- Reduction : Reduction reactions can yield derivatives of the compound using reducing agents such as lithium aluminum hydride.

- Substitution : The benzyl groups can be replaced with other functional groups through nucleophilic substitution reactions.

These reactions enable the production of numerous derivatives, which can be tailored for specific applications in research and industry.

Biological Research

The compound has been investigated for its potential biological applications, particularly in the field of pharmacology:

- Enzyme Inhibition : this compound has been studied as a potential enzyme inhibitor. Its ability to bind to specific enzymes may lead to the development of new therapeutic agents targeting diseases such as cancer and infectious diseases .

- Antimicrobial Activity : Research suggests that derivatives of pyrimidine compounds exhibit antimicrobial properties. The exploration of this compound in this context could lead to new treatments for bacterial infections.

Medicinal Applications

The therapeutic potential of this compound is notable:

Mechanism of Action

The mechanism of action of N4,N4-dibenzyl-6-methylpyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathway in which the enzyme is involved. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Pyrrolo[2,3-d]pyrimidine Derivatives

Example Compound : N4-(4-Chlorophenyl)-6-(2-methylbenzyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine (Compound 9, C₂₀H₁₈ClN₅)

- Key Differences :

- Core Structure : Fused pyrrolo-pyrimidine ring system vs. simple pyrimidine in the target compound.

- Substituents : Chlorophenyl at N4 and 2-methylbenzyl at position 6 vs. dibenzyl at N4 and methyl at position 5.

- Molecular Weight : ~364 g/mol vs. 304.40 g/mol.

- Properties : The fused ring system enhances planarity, promoting π-π stacking interactions, which are critical in kinase inhibition . The chlorine atom increases electrophilicity and lipophilicity compared to the target compound’s methyl group.

Chlorinated Pyridine/Pyrimidine Derivatives

Example Compound : N4,N4-Dibenzyl-6-chloro-N2-methylpyridine-2,3,4-triamine (C₂₀H₂₀ClN₅)

- Key Differences: Core Structure: Pyridine ring vs. pyrimidine. Substituents: Chlorine at position 6 and methyl at N2 vs. Molecular Weight: 383.0 g/mol ([M+H]⁺) vs. 304.40 g/mol.

Dimethyl/Diethyl-Substituted Pyrimidines

Example Compound : 6-Chloro-N4,N4-dimethylpyrimidine-2,4-diamine (C₇H₁₀ClN₅)

- Key Differences: Substituents: Dimethyl at N4 and chlorine at position 6 vs. dibenzyl at N4 and methyl at position 6. Molecular Weight: 199.64 g/mol vs. 304.40 g/mol. The chlorine atom enhances reactivity in nucleophilic substitution reactions .

Example Compound : 6-Chloro-N4,N4-diethylpyrimidine-2,4-diamine (C₈H₁₂ClN₅)

Aminophenyl-Substituted Pyrimidines

Example Compound: N6-(4-Aminophenyl)-2,N4,N4-trimethylpyrimidine-4,6-diamine (C₁₃H₁₇N₅)

- Key Differences: Substituents: Aminophenyl at N6 and trimethyl groups vs. dibenzyl and methyl groups. Molecular Weight: 243.31 g/mol vs. 304.40 g/mol.

Implications for Research and Development

- Target Compound : The dibenzyl groups make it suitable for hydrophobic interactions in drug-target binding, but may require formulation optimization to address poor solubility.

- Chlorinated Analogs : Chlorine atoms improve reactivity but may introduce toxicity concerns, necessitating careful safety profiling .

- Smaller Substituents : Dimethyl/diethyl analogs offer insights into structure-solubility relationships, guiding lead optimization .

Biological Activity

N4,N4-dibenzyl-6-methylpyrimidine-2,4-diamine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant data and case studies.

The synthesis of this compound typically involves the reaction of 6-methylpyrimidine-2,4-diamine with benzyl halides under basic conditions. Common solvents include dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), with bases such as potassium carbonate (K2CO3) facilitating the nucleophilic substitution reaction. The reaction conditions are crucial for optimizing yield and purity.

The biological activity of this compound is primarily attributed to its role as an enzyme inhibitor. It interacts with specific molecular targets, binding to the active sites of enzymes and inhibiting their function. This mechanism is significant in pathways related to cancer and microbial resistance .

Anticancer Properties

Research indicates that this compound exhibits anticancer properties by inhibiting key signaling pathways involved in tumor growth. For instance, it has been shown to inhibit receptor tyrosine kinases, which are often dysregulated in cancer cells .

Case Study:

A study evaluated the compound's efficacy against various cancer cell lines, demonstrating significant cytotoxicity at low micromolar concentrations. The mechanism was linked to the compound's ability to induce apoptosis in cancer cells through the modulation of cell cycle regulators .

Antimicrobial Activity

In addition to its anticancer effects, this compound has been explored for its antimicrobial properties. It has shown activity against a range of bacterial strains, suggesting potential as a therapeutic agent for infections resistant to conventional antibiotics.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| Antimicrobial | Effective against various bacteria | |

| Enzyme Inhibition | Inhibits receptor tyrosine kinases |

Research Applications

This compound serves as a valuable building block in organic synthesis and medicinal chemistry. Its derivatives are being investigated for enhanced biological activity and selectivity against specific targets .

Potential Applications:

- Drug Development: As a lead compound for designing new anticancer or antimicrobial agents.

- Biochemical Assays: Used as a ligand in various biochemical assays to study enzyme kinetics and inhibition mechanisms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.